molecular formula C6H5NO4 B1505805 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 63430-18-2

5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B1505805
CAS No.: 63430-18-2
M. Wt: 155.11 g/mol
InChI Key: AMXUPGLXQKCPLP-UHFFFAOYSA-N
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Description

5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H5NO4 and a molecular weight of 155.11 g/mol. It is a white to yellow solid that is soluble in water and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-aminopyridine with an appropriate carboxylic acid derivative under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The production process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methods.

Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It can serve as a probe to investigate the biological activity of various enzymes and receptors.

Medicine: . Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. It is also utilized in the manufacturing of agricultural chemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Oxo-1,6-dihydropyridine-2-carboxylic acid

  • 2-Pyridinecarboxylic acid

  • 5-Hydroxy-2-pyridinecarboxylic acid

Uniqueness: 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique in its structure and reactivity compared to similar compounds

Properties

IUPAC Name

5-hydroxy-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-4-2-1-3(6(10)11)7-5(4)9/h1-2,8H,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXUPGLXQKCPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716347
Record name 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63430-18-2
Record name 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 4
5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 5
5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 6
5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

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